PTP Inhibitor IV

Enzyme Kinetics Reversible Inhibition Covalent Inhibition

PTP Inhibitor IV is a cell-permeable, uncharged bis-trifluoromethylsulfonamido (TFMS) phosphate mimetic that acts as a reversible, competitive, and active-site-directed inhibitor of multiple protein tyrosine phosphatases (PTPs). It demonstrates well-characterized inhibitory activity against a panel of PTPs, including SHP-2 (IC50 = 1.8 μM), PTP1B (IC50 = 2.5 μM), DUSP14 (IC50 = 5.21 μM), PTP-ε (IC50 = 8.4 μM), PTP-β (IC50 = 6.4 μM), PTP-μ (IC50 = 6.7 μM), PTP-Meg-2 (IC50 = 13 μM), and PTP-σ (IC50 = 20 μM).

Molecular Formula C26H26F6N2O4S2
Molecular Weight 608.6 g/mol
CAS No. 329317-98-8
Cat. No. B1663055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTP Inhibitor IV
CAS329317-98-8
SynonymsN,N'-[1,4-phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoro-methanesulfonamide
Molecular FormulaC26H26F6N2O4S2
Molecular Weight608.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F
InChIInChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3
InChIKeyJWNAVYMNAQDLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

PTP Inhibitor IV (CAS 329317-98-8): Broad-Spectrum Competitive Protein Tyrosine Phosphatase Inhibitor with Defined IC50 Values


PTP Inhibitor IV is a cell-permeable, uncharged bis-trifluoromethylsulfonamido (TFMS) phosphate mimetic that acts as a reversible, competitive, and active-site-directed inhibitor of multiple protein tyrosine phosphatases (PTPs) . It demonstrates well-characterized inhibitory activity against a panel of PTPs, including SHP-2 (IC50 = 1.8 μM), PTP1B (IC50 = 2.5 μM), DUSP14 (IC50 = 5.21 μM), PTP-ε (IC50 = 8.4 μM), PTP-β (IC50 = 6.4 μM), PTP-μ (IC50 = 6.7 μM), PTP-Meg-2 (IC50 = 13 μM), and PTP-σ (IC50 = 20 μM) [1]. The compound's reversible, substrate-competitive mechanism distinguishes it from covalent, irreversible PTP inhibitors, offering defined and controllable target engagement suitable for mechanistic studies .

PTP Inhibitor IV (329317-98-8): Why Alternative PTP Inhibitors Are Not Direct Substitutes


Substituting PTP Inhibitor IV with another PTP inhibitor without rigorous validation introduces significant scientific risk due to fundamental differences in target selectivity, mechanism of action, and cellular activity. For instance, PTP Inhibitor I is a covalent, irreversible inhibitor with Ki values in the 40-130 μM range, whereas PTP Inhibitor IV is a reversible, competitive inhibitor with IC50 values in the low micromolar range . Similarly, NSC-87877 exhibits sub-micromolar potency against SHP1/2 (IC50 ~0.3 μM) but lacks the broad-spectrum PTP inhibition profile of PTP Inhibitor IV, which spans eight distinct PTPs [1]. Sodium stibogluconate, a pentavalent antimony compound, inhibits PTPs irreversibly at high μg/mL concentrations, precluding direct activity comparisons . These mechanistic and potency divergences underscore the necessity for compound-specific selection based on quantitative, head-to-head or cross-study comparable evidence. The following evidence items provide the requisite data to justify selecting PTP Inhibitor IV over its closest analogs.

PTP Inhibitor IV (329317-98-8): Quantitative Differentiation Evidence for Scientific Procurement


Reversible Competitive Mechanism vs. Covalent Irreversible Inhibition (PTP Inhibitor I)

PTP Inhibitor IV acts as a reversible, competitive, active-site-directed inhibitor, whereas PTP Inhibitor I is a covalent, irreversible inhibitor . Kinetic studies with DUSP14 confirm that PTP Inhibitor IV binds competitively to the catalytic site, allowing for reversible target engagement [1]. In contrast, PTP Inhibitor I covalently modifies the catalytic cysteine residue of PTPs, resulting in permanent inactivation [2]. This mechanistic divergence is critical for experimental designs requiring washout studies or temporal control of phosphatase activity.

Enzyme Kinetics Reversible Inhibition Covalent Inhibition

Potency Against SHP2 and PTP1B: PTP Inhibitor IV vs. PTP Inhibitor I

PTP Inhibitor IV demonstrates low micromolar IC50 values against SHP2 (1.8 μM) and PTP1B (2.5 μM) [1]. In comparison, PTP Inhibitor I exhibits significantly weaker affinity, with Ki values of 43 μM for SHP-1(ΔSH2) and 42 μM for PTP1B [2]. Although Ki and IC50 are not directly interchangeable, the approximately 20-fold lower IC50 of PTP Inhibitor IV suggests substantially higher potency under similar assay conditions. This quantitative difference is relevant when selecting an inhibitor for cellular assays where lower compound concentrations minimize off-target effects.

SHP2 Inhibition PTP1B Inhibition Potency Comparison

DUSP14 Competitive Inhibition: PTP Inhibitor IV vs. DUSP14 Substrate

PTP Inhibitor IV competitively inhibits DUSP14 phosphatase activity with an IC50 of 5.21 μM . Kinetic studies reveal that PTP Inhibitor IV binds to the catalytic site of DUSP14 in a substrate-competitive manner, effectively protecting JNK from DUSP14-mediated dephosphorylation in cellular contexts [1]. In contrast, the DUSP14 substrate pNPP is dephosphorylated with a Km of approximately 0.5 mM, highlighting the ~100-fold higher affinity of PTP Inhibitor IV for the active site [2]. This high-affinity competitive binding enables specific inhibition of DUSP14-dependent signaling without affecting other dual-specificity phosphatases.

DUSP14 JNK Signaling Competitive Inhibition

Anti-Angiogenic Activity: PTP Inhibitor IV vs. Levamisole in Endothelial Differentiation Assay

In an ELISA-based co-culture angiogenesis assay, PTP Inhibitor IV impaired endothelial cell differentiation and induced morphological changes similar to levamisole, but at a concentration 200 times lower [1]. Specifically, PTP Inhibitor IV induced distinct cell clusters indicative of differentiation inhibition, whereas levamisole required a 200-fold higher concentration to achieve comparable morphological effects [2]. This 200-fold potency advantage positions PTP Inhibitor IV as a superior tool compound for in vitro angiogenesis studies requiring low-concentration PTP inhibition.

Angiogenesis Endothelial Differentiation Anti-Angiogenic Screening

Cell Permeability and Intracellular Target Engagement: PTP Inhibitor IV Enables Cellular DUSP14 Inhibition

PTP Inhibitor IV is cell-permeable and effectively inhibits DUSP14-mediated dephosphorylation of JNK in intact HEK293 cells [1]. Treatment with PTP Inhibitor IV (10 μM) specifically blocked DUSP14-dependent JNK dephosphorylation without affecting other MAPK pathways, demonstrating selective cellular target engagement [2]. In contrast, many PTP inhibitors, such as vanadate-based compounds, suffer from poor cell permeability or non-specific cellular effects that confound data interpretation [3]. The ability of PTP Inhibitor IV to penetrate cells and engage its target intracellularly is a critical differentiator for cellular signaling studies.

Cell Permeability Intracellular Target Engagement Cellular Assays

Broad-Spectrum PTP Inhibition Profile: PTP Inhibitor IV vs. NSC-87877

PTP Inhibitor IV inhibits eight distinct PTPs with IC50 values ranging from 1.8 μM to 20 μM, including SHP2, PTP1B, PTP-ε, PTP-β, PTP-μ, PTP-Meg-2, PTP-σ, and DUSP14 [1]. In contrast, NSC-87877 is a selective inhibitor of SHP1/2 (IC50 = 0.318 μM and 0.355 μM, respectively) with significantly weaker activity against other PTPs (e.g., PTP1B IC50 = 1.69 μM, LAR IC50 > 150 μM) [2]. While NSC-87877 offers higher potency for SHP1/2, its narrow selectivity profile limits its utility in studies requiring pan-PTP inhibition or investigation of compensatory phosphatase networks. PTP Inhibitor IV's broader activity spectrum makes it suitable for applications where inhibition of multiple PTPs is desired or when the specific PTP target is unknown.

PTP Panel Screening SHP2 Selectivity Broad-Spectrum Inhibition

PTP Inhibitor IV (329317-98-8): Recommended Research and Industrial Applications


Cellular JNK Signaling Studies Requiring DUSP14 Inhibition

PTP Inhibitor IV is the preferred tool compound for cellular assays investigating DUSP14-mediated JNK dephosphorylation. Its validated cell permeability and specific inhibition of DUSP14 at 10 μM enable modulation of the JNK pathway without off-target effects on other MAPKs [1]. This application is directly supported by kinetic and cellular data showing competitive binding to the DUSP14 catalytic site and effective protection of JNK phosphorylation in HEK293 cells [2].

In Vitro Angiogenesis Screening and Endothelial Cell Differentiation Studies

For angiogenesis assays using endothelial cell co-culture models, PTP Inhibitor IV offers a 200-fold potency advantage over levamisole, enabling low-concentration (nanomolar to low micromolar) screening with reduced cytotoxicity [3]. Its ability to impair endothelial cell differentiation and induce distinct morphological changes makes it a valuable reference compound for anti-angiogenic drug discovery and vascular biology research [4].

Pan-PTP Inhibition in Phosphatase Functional Redundancy Studies

When investigating cellular phenotypes that may involve compensatory actions of multiple PTPs, PTP Inhibitor IV's broad-spectrum inhibition profile (IC50 < 20 μM against 8 PTPs) provides a robust chemical biology tool [5]. Unlike selective inhibitors such as NSC-87877, PTP Inhibitor IV simultaneously targets SHP2, PTP1B, PTP-ε, and other class I PTPs, allowing researchers to probe functional redundancy and identify PTP-dependent signaling nodes [6].

Enzyme Kinetic and Mechanistic Studies of Reversible Competitive Inhibition

PTP Inhibitor IV is an ideal model compound for studying reversible, competitive inhibition of protein tyrosine phosphatases. Its well-defined mechanism, validated by kinetic analyses with DUSP14, allows for detailed characterization of inhibitor binding modes, structure-activity relationships, and development of next-generation PTP inhibitors [2]. This contrasts with covalent inhibitors like PTP Inhibitor I, which preclude reversible binding studies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PTP Inhibitor IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.